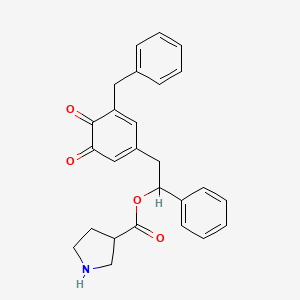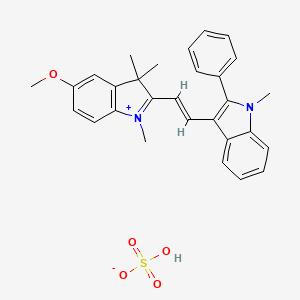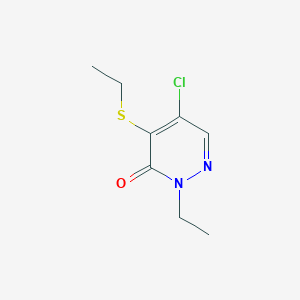
2-Aminocyclooctanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminocyclooctanone is an organic compound that belongs to the class of cyclic ketones It features an eight-membered carbon ring with an amino group (-NH2) and a ketone group (C=O) attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclooctanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclooctanone with ammonia or an amine in the presence of a catalyst can yield this compound. Another method involves the reduction of 2-nitrocyclooctanone, followed by catalytic hydrogenation to introduce the amino group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminocyclooctanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 2-amino-1-cyclooctanol.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminocyclooctanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Aminocyclooctanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Similar Compounds:
Cyclooctanone: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Aminocyclohexanone: A smaller ring structure, leading to different chemical and biological properties.
2-Aminocyclodecanone: A larger ring structure, which may affect its reactivity and applications.
Uniqueness: this compound is unique due to its eight-membered ring structure combined with both an amino and a ketone group. This combination provides a versatile platform for various chemical modifications and applications in research and industry.
Eigenschaften
| 787485-54-5 | |
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-aminocyclooctan-1-one |
InChI |
InChI=1S/C8H15NO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6,9H2 |
InChI-Schlüssel |
STQBQZBZPIMPIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)C(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)


